Cas no 907208-90-6 (1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE)

1-(5-フルオロピリジン-2-イル)ピペラジンは、有機合成化学において重要な中間体として利用される化合物です。5-フルオロピリジン骨格とピペラジン環が結合した構造を持ち、医薬品開発や材料科学分野での応用が期待されます。特に、フッ素原子の導入により分子の脂溶性や代謝安定性が向上する点が特徴です。この化合物は、高い反応性と多様な誘導体合成への適性を示し、創薬研究におけるキーインターメディエートとしての有用性が認められています。精密有機合成における取り扱いやすさも利点の一つです。

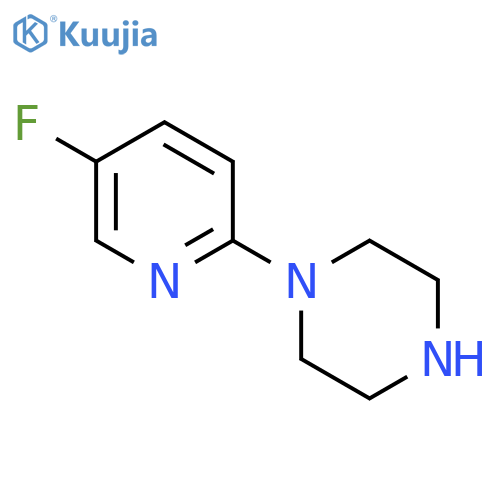

907208-90-6 structure

商品名:1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE

1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE 化学的及び物理的性質

名前と識別子

-

- 1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE

- 1-(5-fluoro-pyridin-2-yl)-piperazine

- 1-(5-fluoropyridine-2-yl)piperazine

- DTXSID80547423

- CHEMBL4551821

- EN300-125705

- Z802823690

- FT-0768012

- SCHEMBL1594249

- AKOS010565610

- TS-02533

- CS-0304883

- GS0781

- MFCD11656371

- 907208-90-6

- DTAOJTXARNSWRJ-UHFFFAOYSA-N

-

- MDL: MFCD11656371

- インチ: InChI=1S/C9H12FN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

- InChIKey: DTAOJTXARNSWRJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC=C1F)N2CCNCC2

計算された属性

- せいみつぶんしりょう: 181.10200

- どういたいしつりょう: 181.10152556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

- PSA: 28.16000

- LogP: 1.02410

1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE セキュリティ情報

1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F600600-50mg |

1-(5-Fluoropyridin-2-yl)piperazine |

907208-90-6 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Key Organics Ltd | TS-02533-5MG |

1-(5-Fluoropyridin-2-yl)piperazine |

907208-90-6 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Enamine | EN300-125705-250mg |

1-(5-fluoropyridin-2-yl)piperazine |

907208-90-6 | 90.0% | 250mg |

$88.0 | 2023-10-02 | |

| Enamine | EN300-125705-100mg |

1-(5-fluoropyridin-2-yl)piperazine |

907208-90-6 | 90.0% | 100mg |

$62.0 | 2023-10-02 | |

| Enamine | EN300-125705-2500mg |

1-(5-fluoropyridin-2-yl)piperazine |

907208-90-6 | 90.0% | 2500mg |

$474.0 | 2023-10-02 | |

| 1PlusChem | 1P00GZ3L-10g |

1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE |

907208-90-6 | 96% | 10g |

$2181.00 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375553-500mg |

1-(5-Fluoropyridin-2-yl)piperazine |

907208-90-6 | 95+% | 500mg |

¥1836.00 | 2024-04-25 | |

| A2B Chem LLC | AH91185-50mg |

1-(5-Fluoropyridin-2-yl)piperazine |

907208-90-6 | 90% | 50mg |

$246.00 | 2024-05-20 | |

| Enamine | EN300-125705-0.1g |

1-(5-fluoropyridin-2-yl)piperazine |

907208-90-6 | 95.0% | 0.1g |

$62.0 | 2025-02-21 | |

| Enamine | EN300-125705-0.25g |

1-(5-fluoropyridin-2-yl)piperazine |

907208-90-6 | 95.0% | 0.25g |

$88.0 | 2025-02-21 |

1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

907208-90-6 (1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:907208-90-6)1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE

清らかである:99%

はかる:10g

価格 ($):855.0